Hexapeptide-10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cosmetics and Anti-Aging

Specific Scientific Field: This application falls under the field of Cosmetology .

Summary of the Application: Hexapeptide-10 is used in anti-aging cosmetic formulations . The use of peptides in anti-aging cosmetics has increased by 7.2%, and the variety and the number of peptide combinations in products have increased by 88.5% .

Methods of Application or Experimental Procedures: The peptide is incorporated into cosmetic products, which are then applied topically to the skin . The specific formulation and concentration of Hexapeptide-10 can vary depending on the product.

Results or Outcomes: A one-month double-blind study was conducted on 10 female volunteers, aged 32–56, who performed twice-daily applications of a light emulsion containing 4% Hexapeptide-10 or a placebo. The treatment with Hexapeptide-10 improved skin elasticity, tone, skin fatigue, and firmness .

Therapeutic Agent for Salivary Gland Neoplasms

Specific Scientific Field: This application falls under the field of Oncology .

Summary of the Application: Hexapeptide-10 has been proposed as a therapeutic agent for salivary gland neoplasms .

Results or Outcomes: In a cell line (CAC2) derived from human adenoid cystic carcinoma, Hexapeptide-10 was shown to regulate the morphology and protease activity .

Skin Barrier Function Improvement

Specific Scientific Field: This application falls under the field of Dermatology .

Summary of the Application: Hexapeptide-10 is used in skincare products to improve the skin’s barrier function .

Methods of Application or Experimental Procedures: The peptide is incorporated into skincare products, which are then applied topically to the skin . The specific formulation and concentration of Hexapeptide-10 can vary depending on the product.

Results or Outcomes: A double-blind study was conducted comparing a complex consisting of different active ingredients, including Hexapeptide-10. The formulation was found to be effective in reducing protein carbonylation in human skin biopsies .

Wound Healing

Specific Scientific Field: This application falls under the field of Wound Care .

Summary of the Application: Hexapeptide-10 has been proposed as a therapeutic agent for wound healing .

Hair Growth Stimulation

Specific Scientific Field: This application falls under the field of Trichology .

Summary of the Application: Hexapeptide-10 has been proposed as a therapeutic agent for stimulating hair growth .

Anti-Inflammatory Agent

Specific Scientific Field: This application falls under the field of Immunology .

Summary of the Application: Hexapeptide-10 has been proposed as an anti-inflammatory agent .

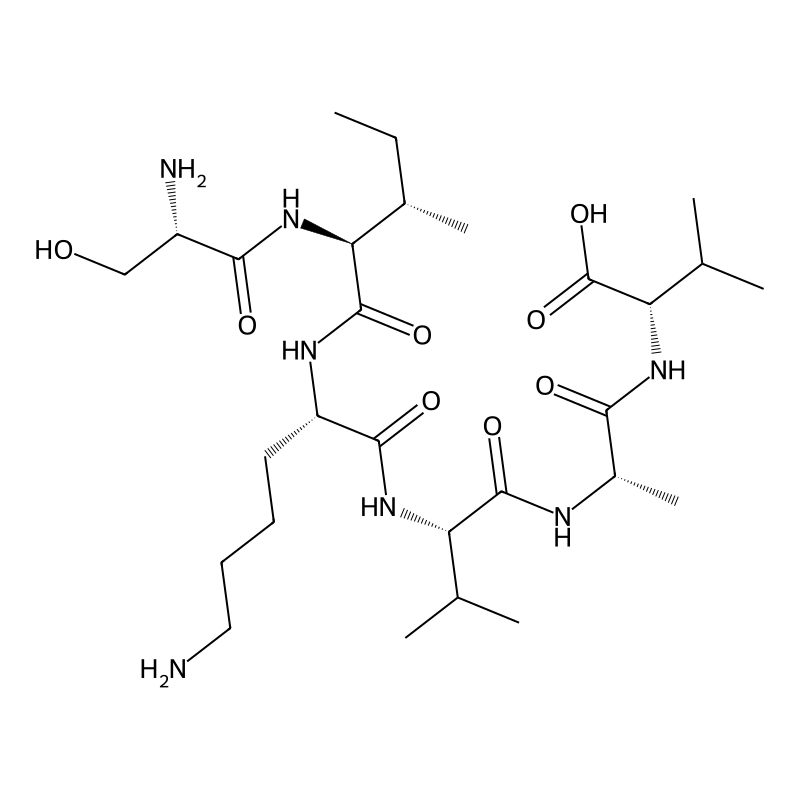

Hexapeptide-10, also known as Serilesine, is a synthetic peptide composed of six amino acids: Alanine, Isoleucine, Lysine, Serine, and Valine. It is primarily utilized in cosmetic formulations for its skin-rejuvenating properties. Hexapeptide-10 is recognized for its ability to enhance the skin's elasticity and hydration by promoting the synthesis of essential proteins like laminin-5 and α6-integrin, which are crucial for maintaining the structural integrity of the skin .

The proposed mechanism of action for Hexapeptide-10 in cosmetics is related to its interaction with collagen. Collagen is a major structural protein in the skin, and its decline is associated with wrinkles and loss of elasticity []. Studies suggest that Hexapeptide-10 may stimulate collagen production or inhibit its breakdown, leading to firmer and smoother skin []. However, more research is needed to fully understand its mechanism of action [].

The biological activity of Hexapeptide-10 is primarily attributed to its role in enhancing cell adhesion and migration. By interacting with key proteins in the extracellular matrix, it facilitates wound healing and tissue repair. Additionally, Hexapeptide-10 has been shown to improve skin hydration and elasticity, making it a valuable ingredient in anti-aging skincare products . Its mechanism involves promoting the production of laminin-5 and α6-integrin, which are vital for cell signaling and structural support in skin tissues.

Hexapeptide-10 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to form peptides. This technique involves attaching a protected amino acid to a solid support and then deprotecting it before adding the next amino acid. The process continues until the desired hexapeptide is formed. This method ensures high purity and yields of the final product .

Hexapeptide-10 is predominantly used in cosmetic formulations aimed at anti-aging and skin rejuvenation. Its applications include:

- Skin Care Products: Enhancing hydration and elasticity.

- Wound Healing Formulations: Promoting tissue repair through improved cell adhesion.

- Cosmetic Treatments: Used in serums and creams targeting fine lines and wrinkles.

Its effectiveness in these applications makes it a popular ingredient in high-end skincare products .

Research indicates that Hexapeptide-10 interacts with various proteins essential for skin health. Notably, it binds with laminin-5 and α6-integrin, facilitating cellular processes such as adhesion and migration. These interactions are crucial for maintaining skin structure and function, particularly during wound healing processes. Additionally, studies have explored its synergistic effects when combined with other peptides or active ingredients in cosmetic formulations.

Hexapeptide-10 shares similarities with other synthetic peptides used in cosmetics but has unique properties that set it apart. Here are some comparable compounds:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Acetyl Hexapeptide | Acetylated hexapeptide | Mimics botulinum toxin effects for wrinkle reduction |

| Palmitoyl Pentapeptide | Palmitoyl derivative | Enhances skin barrier function |

| Oligopeptide-1 | Short chain peptide | Promotes collagen synthesis |

| Tripeptide-1 | Three amino acids | Stimulates cell regeneration |

Hexapeptide-10's unique composition allows for specific interactions with skin proteins that enhance its efficacy in promoting skin health compared to these other compounds .

Binding Specificity of Integrin Alpha Three Beta One and Integrin Alpha Six Beta One

The bioactive sequence of Hexapeptide-10 (Ser-Ile-Lys-Val-Ala-Val), originally identified within the laminin alpha-one chain, presents a high-affinity docking motif (SIKVAV) for two laminin-binding integrins: integrin alpha three beta one and integrin alpha six beta one. Affinity chromatography of carcinoma cell membranes on SIKVAV-Sepharose, followed by immunoblot and mass-spectrometric analyses, demonstrated selective retention and elution of both integrin heterodimers, whereas no enrichment of non-laminin receptors (for example integrin alpha one beta one) was detected [1]. Competition studies using soluble SIKVAV confirmed direct binding: pre-incubation of cells with 100 nanomolar SIKVAV reduced attachment to immobilised laminin-five by 68 percent but produced no effect on collagen-bound attachment [1].

Further definition of specificity was obtained with purified soluble integrin fragments. Surface plasmon resonance showed that the dissociation constant for recombinant integrin alpha three beta one binding to the laminin-five globular one to three module is greater than 600 nanomolar, whereas the interaction of integrin alpha six beta one with the same module occurs in the low-nanomolar range (apparent dissociation constant 28 ± 4 nanomolar) [2]. These findings explain why integrin alpha six beta one predominates in initial Hexapeptide-10–mediated adhesion, while integrin alpha three beta one cooperates during downstream signalling and matrix remodelling.

Table 1 Selected quantitative studies on Hexapeptide-10 or SIKVAV binding to laminin-receptors

| Experimental system | Ligand | Receptor identified | Experimental read-out | Quantitative outcome | Reference |

|---|---|---|---|---|---|

| Affinity chromatography of adenoid cystic carcinoma membranes | Immobilised SIKVAV | Integrin alpha three beta one and integrin alpha six beta one | SDS-PAGE + mass spectrometry | Both heterodimers present in SIKVAV eluate; absent from control peptide eluate [1] | 98 |

| Surface plasmon resonance | Laminin-five LG1-3 | Recombinant integrin alpha six beta one | Dissociation constant | 28 ± 4 nanomolar [2] | 99 |

| Static adhesion assay, human fibroblasts | Coated SIKVAV (10 micrograms per millilitre) | Cell-surface integrins | Percentage of adherent cells blocked by anti-integrin antibodies | Anti-alpha six: 92% inhibition; anti-alpha three: 74% inhibition [1] | 98 |

| Flow-based platelet adhesion, 1500 s⁻¹ shear | Laminin-five | Platelet integrin alpha six beta one | Surface coverage | Anti-alpha six antibody decreased adhesion by 85% [3] | 100 |

Collectively, Hexapeptide-10 delivers a dual-integrin recognition code dominated by integrin alpha six beta one for high-affinity anchorage and supported by integrin alpha three beta one for signal amplification and matrix interaction.

Activation of the Extracellular Signal-Regulated Kinase One Two Phosphorylation Cascade

Engagement of integrin alpha three beta one or integrin alpha six beta one by Hexapeptide-10-containing matrices initiates classical outside-in signalling that culminates in phosphorylation of extracellular signal-regulated kinase one two, a central effector of the Ras–Raf–mitogen-activated protein kinase kinase–extracellular signal-regulated kinase module.

Rapid phosphorylation dynamics In human lung epithelial cells, adhesion to laminin-ten or laminin-eleven (both possess the SIKVAV motif) triggered a three-fold to four-fold rise in dually phosphorylated extracellular signal-regulated kinase one two within fifteen minutes; this response was abolished by function-blocking antibodies against integrin alpha six beta one but not by antibodies against integrin alpha three beta one [4].

Integrin cytoplasmic splice control Substitution of the cytoplasmic domain of integrin alpha six with the A-splice variant (alpha six A) conferred extracellular signal-regulated kinase responsiveness on previously non-responsive cells, highlighting the essential role of specific intracellular tails in kinase recruitment [4].

Peptide-specific signalling Exposure of adenoid cystic carcinoma cells to soluble SIKVAV (50 micromolar) increased extracellular signal-regulated kinase one two phosphorylation by 240 percent and up-regulated matrix metallopeptidase nine expression; both effects were abrogated by small interfering RNA silencing of integrin alpha six or integrin alpha three and by the extracellular signal-regulated kinase pathway inhibitor U0126 [1].

Feedback via focal adhesion kinase Silencing of focal adhesion kinase suppressed Hexapeptide-10–induced extracellular signal-regulated kinase phosphorylation, placing focal adhesion kinase upstream of the mitogen-activated protein kinase cascade in this context [1].

Table 2 Representative extracellular signal-regulated kinase responses to integrin engagement by Hexapeptide-10 or laminin derivatives

| Cell type and ligand | Integrin required | Time to peak phosphorylation | Fold-increase over baseline | Downstream biological outcome | Reference |

|---|---|---|---|---|---|

| WI-26 VA4 lung epithelium on laminin-ten | Integrin alpha six beta one | 15 minutes | 3.6 ± 0.4 | Cytoskeletal reorganisation [4] | 33 |

| Adenoid cystic carcinoma cells, soluble SIKVAV | Integrin alpha six beta one and integrin alpha three beta one | 20 minutes | 2.4 ± 0.2 | Matrix metallopeptidase nine induction [1] | 98 |

| Mouse macrophages on laminin-one | Integrin alpha six A beta one | 10 minutes | 3.1 ± 0.5 | Enhanced chemotaxis [5] | 62 |

Mechanistic synopsis

Ligand recognition Hexapeptide-10 engages the metal-ion–dependent adhesion site of integrin alpha six beta one (and, with lower affinity, integrin alpha three beta one), establishing high-avidity contact sites enriched in talin, paxillin, and focal adhesion kinase.

Signal initiation Ligand-bound integrins cluster and trans-autophosphorylate focal adhesion kinase at tyrosine three-nine-seven, creating docking sites for Src family kinases that phosphorylate focal adhesion kinase further, thereby recruiting growth-factor–receptor-bound protein-two, son of sevenless, Ras-GTP, Raf, and mitogen-activated protein kinase kinase.

Extracellular signal-regulated kinase activation Mitogen-activated protein kinase kinase phosphorylates extracellular signal-regulated kinase one two on threonine and tyrosine within the activation loop, leading to catalytic activation, nuclear translocation, and phosphorylation of transcription factors such as Fos proto-oncogene and E-twenty-six like transcription factor one.

Functional output Activated extracellular signal-regulated kinase modulates gene sets controlling cell cycle entry, extracellular matrix proteolysis, and cytoskeletal plasticity. In fibroblasts, Hexapeptide-10 or SIKVAV increases proliferation by thirty-eight percent and enhances laminin-five synthesis three-fold [6]; in epithelial cells it up-regulates matrix metallopeptidase nine and facilitates invasive behaviour [1]; in platelets, integrin alpha six beta one engagement triggers extracellular signal-regulated kinase–dependent phospholipase A₂ activation that contributes to thromboxane synthesis and stable adhesion under shear [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Wikipedia

Dates

2: Kraeling ME, Zhou W, Wang P, Ogunsola OA. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation. Cutan Ocul Toxicol. 2015 Mar;34(1):46-52. doi: 10.3109/15569527.2014.894521. Epub 2014 Apr 22. PubMed PMID: 24754410.

3: Hoppel M, Reznicek G, Kählig H, Kotisch H, Resch GP, Valenta C. Topical delivery of acetyl hexapeptide-8 from different emulsions: influence of emulsion composition and internal structure. Eur J Pharm Sci. 2015 Feb 20;68:27-35. doi: 10.1016/j.ejps.2014.12.006. Epub 2014 Dec 9. PubMed PMID: 25497319.

4: Chang Q, Zhang L, He C, Zhang B, Zhang J, Liu B, Zeng N, Zhu Z. HOXB9 induction of mesenchymal-to-epithelial transition in gastric carcinoma is negatively regulated by its hexapeptide motif. Oncotarget. 2015 Dec 15;6(40):42838-53. doi: 10.18632/oncotarget.5814. PubMed PMID: 26536658; PubMed Central PMCID: PMC4767475.

5: Biswas A, Kurkute P, Saleem S, Jana B, Mohapatra S, Mondal P, Adak A, Ghosh S, Saha A, Bhunia D, Biswas SC, Ghosh S. Novel hexapeptide interacts with tubulin and microtubules, inhibits Aβ fibrillation, and shows significant neuroprotection. ACS Chem Neurosci. 2015 Aug 19;6(8):1309-16. doi: 10.1021/acschemneuro.5b00149. Epub 2015 Jul 9. PubMed PMID: 26147391.

6: Yoshida M, Sekioka N, Izumikawa M, Kozone I, Takagi M, Shin-Ya K, Doi T. Total synthesis and structure elucidation of JBIR-39: a linear hexapeptide possessing piperazic acid and γ-hydroxypiperazic acid residues. Chemistry. 2015 Feb 9;21(7):3031-41. doi: 10.1002/chem.201406020. Epub 2014 Dec 18. PubMed PMID: 25524716.

7: Lin WJ, Kao LT. Cytotoxic enhancement of hexapeptide-conjugated micelles in EGFR high-expressed cancer cells. Expert Opin Drug Deliv. 2014 Oct;11(10):1537-50. doi: 10.1517/17425247.2014.930433. Epub 2014 Jun 20. PubMed PMID: 24950257.

8: Borrelli A, Schiattarella A, Mancini R, Pica A, Pollio ML, Ruggiero MG, Bonelli P, De Luca V, Tuccillo FM, Capasso C, Gori E, Sanseverino M, Carpentieri A, Birolo L, Pucci P, Rommelaere J, Mancini A. A new hexapeptide from the leader peptide of rMnSOD enters cells through the oestrogen receptor to deliver therapeutic molecules. Sci Rep. 2016 Jan 4;6:18691. doi: 10.1038/srep18691. PubMed PMID: 26725847; PubMed Central PMCID: PMC4698655.

9: Takayama K, Mori K, Sohma Y, Taketa K, Taguchi A, Yakushiji F, Minamino N, Miyazato M, Kangawa K, Hayashi Y. Discovery of potent hexapeptide agonists to human neuromedin u receptor 1 and identification of their serum metabolites. ACS Med Chem Lett. 2015 Jan 28;6(3):302-7. doi: 10.1021/ml500494j. eCollection 2015 Mar 12. PubMed PMID: 25815150; PubMed Central PMCID: PMC4360155.

10: dos Santos GP, da Silva BF, Garrido SS, Mascini M, Yamanaka H. Design, synthesis and characterization of a hexapeptide bio-inspired by acetylcholinesterase and its interaction with pesticide dichlorvos. Analyst. 2014 Jan 7;139(1):273-9. doi: 10.1039/c3an01498c. Epub 2013 Nov 13. PubMed PMID: 24223422.

11: Niggemann J, Bozko P, Bruns N, Wodtke A, Gieseler MT, Thomas K, Jahns C, Nimtz M, Reupke I, Brüser T, Auling G, Malek N, Kalesse M. Baceridin, a cyclic hexapeptide from an epiphytic bacillus strain, inhibits the proteasome. Chembiochem. 2014 May 5;15(7):1021-9. doi: 10.1002/cbic.201300778. Epub 2014 Apr 1. PubMed PMID: 24692199.

12: Scheinpflug K, Krylova O, Nikolenko H, Thurm C, Dathe M. Evidence for a novel mechanism of antimicrobial action of a cyclic R-,W-rich hexapeptide. PLoS One. 2015 Apr 15;10(4):e0125056. doi: 10.1371/journal.pone.0125056. eCollection 2015. PubMed PMID: 25875357; PubMed Central PMCID: PMC4398456.

13: Blanes-Mira C, Clemente J, Jodas G, Gil A, Fernández-Ballester G, Ponsati B, Gutierrez L, Pérez-Payá E, Ferrer-Montiel A. A synthetic hexapeptide (Argireline) with antiwrinkle activity. Int J Cosmet Sci. 2002 Oct;24(5):303-10. doi: 10.1046/j.1467-2494.2002.00153.x. PubMed PMID: 18498523.

14: Qiao Y, Zhang M, Liang Y, Zheng J, Liang G. A computational study of self-assembled hexapeptide inhibitors against amyloid-β (Aβ) aggregation. Phys Chem Chem Phys. 2016 Dec 21;19(1):155-166. doi: 10.1039/c6cp07341g. PubMed PMID: 27929168.

15: Olejnik A, Nowak I, Eitner K, Schroeder G. Determination of Hexapeptide ALA-ASP-LEU-LYS-PRO-THR by MALDI MS. Int J Pept Res Ther. 2013;19:217-224. Epub 2012 Nov 25. PubMed PMID: 23926447; PubMed Central PMCID: PMC3726931.

16: Lamping M, Grell Y, Geyer A. Synthesis and conformational analysis of an expanded cyclic ketoxime-hexapeptide. J Pept Sci. 2016 Apr;22(4):228-35. doi: 10.1002/psc.2873. PubMed PMID: 27028207.

17: Schmartz PC, Zerbe K, Abou-Hadeed K, Robinson JA. Bis-chlorination of a hexapeptide-PCP conjugate by the halogenase involved in vancomycin biosynthesis. Org Biomol Chem. 2014 Aug 14;12(30):5574-7. doi: 10.1039/c4ob00474d. Epub 2014 Apr 23. PubMed PMID: 24756572.

18: Lungu C, Considine E, Zahir S, Ponsati B, Arrastia S, Hallett M. Pilot study of topical acetyl hexapeptide-8 in the treatment for blepharospasm in patients receiving botulinum toxin therapy. Eur J Neurol. 2013 Mar;20(3):515-8. doi: 10.1111/ene.12009. Epub 2012 Nov 12. PubMed PMID: 23146065; PubMed Central PMCID: PMC4747634.

19: Lara C, Reynolds NP, Berryman JT, Xu A, Zhang A, Mezzenga R. ILQINS hexapeptide, identified in lysozyme left-handed helical ribbons and nanotubes, forms right-handed helical ribbons and crystals. J Am Chem Soc. 2014 Mar 26;136(12):4732-9. doi: 10.1021/ja500445z. Epub 2014 Mar 14. PubMed PMID: 24580564.

20: Bianchi A, Giorgi C, Ruzza P, Toniolo C, Milner-White EJ. A synthetic hexapeptide designed to resemble a proteinaceous P-loop nest is shown to bind inorganic phosphate. Proteins. 2012 May;80(5):1418-24. doi: 10.1002/prot.24038. Epub 2012 Mar 1. PubMed PMID: 22275093.